molecular formula C8H5F5O B14038587 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene

Cat. No.: B14038587
M. Wt: 212.12 g/mol
InChI Key: WRPDGOQHVBSHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is an organic compound with the molecular formula C8H5F5O It is a fluorinated aromatic compound, which means it contains a benzene ring with fluorine atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring through various difluoromethylation processes. These processes can be achieved using different reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents or through radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Common industrial methods include the use of metal-based catalysts and electrophilic or nucleophilic difluoromethylation reagents .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can influence its reactivity and binding affinity to various targets, such as enzymes and receptors. These interactions can modulate biological processes and pathways, leading to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene
  • 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethyl)benzene
  • 1,5-Difluoro-3-(fluoromethyl)-2-(trifluoromethoxy)benzene

Uniqueness

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

2-(difluoromethoxy)-1,5-difluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-5(10)2-6(11)7(4)14-8(12)13/h1-2,8H,3H2

InChI Key

WRPDGOQHVBSHKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CF)OC(F)F)F)F

Origin of Product

United States

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